(3'R)-[1,3'-bipiperidin]-2-one hydrochloride
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Overview
Description
(3’R)-[1,3’-bipiperidin]-2-one hydrochloride is a chemical compound that belongs to the class of bipiperidine derivatives. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes two piperidine rings connected by a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’R)-[1,3’-bipiperidin]-2-one hydrochloride typically involves the reaction of piperidine derivatives under specific conditions. One common method involves the reaction of D-mandelic acid with racemic 3-piperidine amide in an organic solvent to generate D-mandelic acid organic salt of ®-3-piperidine amide. This product is then subjected to a series of reactions, including pivaloyl chloride treatment and sodium hypochlorite solution reaction, to yield ®-3-amino piperidine hydrochloride .
Industrial Production Methods
Industrial production of (3’R)-[1,3’-bipiperidin]-2-one hydrochloride involves optimizing the synthetic route to achieve high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(3’R)-[1,3’-bipiperidin]-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium hypochlorite, and pivaloyl chloride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrochloric acid can yield various hydrochloride salts, while oxidation reactions can produce different oxidized derivatives.
Scientific Research Applications
(3’R)-[1,3’-bipiperidin]-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3’R)-[1,3’-bipiperidin]-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of acetyl-CoA carboxylase, which plays a role in fatty acid synthesis . This inhibition can lead to various physiological effects, including reduced fatty acid synthesis and improved insulin sensitivity.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
®-3-amino piperidine hydrochloride: A related compound with similar structural features.
ACC Inhibitor IV, CP-640186: Another bipiperidine derivative known for its inhibitory effects on acetyl-CoA carboxylase.
Uniqueness
(3’R)-[1,3’-bipiperidin]-2-one hydrochloride is unique due to its specific stereochemistry and the presence of the carbonyl group connecting the two piperidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(3R)-piperidin-3-yl]piperidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9;/h9,11H,1-8H2;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRAFPMCLJMCAU-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(=O)C1)[C@@H]2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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